

An In-Depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne

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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)prop-1-yne

Cat. No.: B1602087

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Abstract: This technical guide provides a comprehensive overview of **3-(2-Methoxyethoxy)prop-1-yne**, CAS Number 31995-08-1, a bifunctional reagent of significant utility in modern medicinal chemistry and materials science. The document details its physicochemical properties, provides a field-proven protocol for its synthesis via the Williamson ether synthesis, outlines its characteristic spectroscopic signature, and explores its primary applications as a hydrophilic linker in bioconjugation and drug discovery, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Chemical Identity and Physicochemical Properties

3-(2-Methoxyethoxy)prop-1-yne is a small molecule featuring a terminal alkyne for covalent modification and a hydrophilic methoxyethoxy group. This unique combination makes it an important tool for introducing a PEG-like spacer that can enhance the aqueous solubility and pharmacokinetic profile of target molecules.^[1] Its core identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	31995-08-1	[2][3][4][5]
IUPAC Name	1-methoxy-2-(prop-2-yn-1-yloxy)ethane	[5]
Molecular Formula	C ₆ H ₁₀ O ₂	[2][3]
Molecular Weight	114.14 g/mol	[3][4]
Canonical SMILES	COCCOCC#C	[2][6]
InChIKey	QBAUXHLFPCHTQH-UHFFFAOYSA-N	[4][5]

Table 2: Physicochemical & Computed Properties

Property	Value	Source
Physical Form	Pale-yellow to Yellow-brown Liquid	[4]
Hydrogen Bond Acceptors	2	[2][3]
Hydrogen Bond Donors	0	[2][3]
Rotatable Bond Count	4	[2][3]
Topological Polar Surface Area (TPSA)	18.5 Å ²	[3][7]
LogP (Computed)	0.283	[2][3]
Purity	Typically ≥95% - 97%	[3][4]

Synthesis and Purification

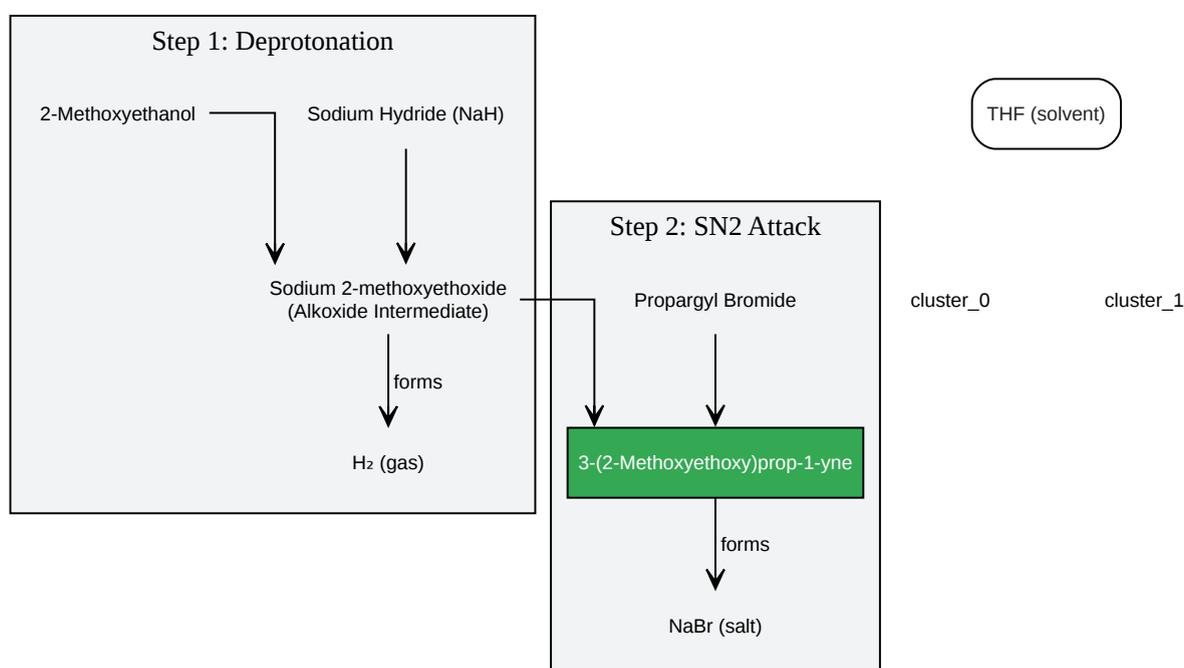
The most direct and reliable method for preparing **3-(2-Methoxyethoxy)prop-1-yne** is the Williamson ether synthesis.[8] This classic S_N2 reaction provides an efficient means of forming the ether linkage from readily available starting materials.[9]

2.1. Synthetic Principle and Rationale

The synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide.[8] For this specific target, two disconnection pathways are theoretically possible. However, the most strategically sound approach involves the reaction of 2-methoxyethanol with a propargyl halide (e.g., propargyl bromide).

Causality: This pathway is preferred because it utilizes a primary, unhindered electrophile (propargyl bromide). The S_N2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[9] Using a primary halide ensures a higher reaction rate and minimizes the competing $E2$ elimination side reaction, which would be a significant issue if a more sterically hindered halide were used.[10] The alkoxide is generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH), which irreversibly deprotonates the alcohol to drive the reaction forward.[10]

Diagram 1: Williamson Ether Synthesis of **3-(2-Methoxyethoxy)prop-1-yne**



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Caption: Reaction scheme for the synthesis of the target compound.

2.2. Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Reagents & Equipment:

- 2-Methoxyethanol
- Sodium hydride (60% dispersion in mineral oil)
- Propargyl bromide (80% solution in toluene)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 1.1 equivalents) washed with anhydrous hexanes to remove mineral oil.
- **Solvent Addition:** Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

- Alcohol Addition: Slowly add 2-methoxyethanol (1.0 equivalent) dropwise to the stirred suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve.
 - Expert Insight: The slow addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen evolution.
- Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
- Electrophile Addition: Re-cool the mixture to 0 °C and add propargyl bromide (1.1 equivalents) dropwise over 30 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
 - Trustworthiness: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted NaH without causing violent decomposition.
- Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield the final product as a clear, pale-yellow liquid.

Representative Spectroscopic Analysis

Confirming the structure and purity of the synthesized product is critical. The following are the expected NMR and IR spectral characteristics for **3-(2-Methoxyethoxy)prop-1-yne**.

- ¹H NMR (400 MHz, CDCl₃):

- δ 4.20 (d, $J=2.4$ Hz, 2H, -O-CH₂-C \equiv CH)
- δ 3.68 (t, $J=4.7$ Hz, 2H, -O-CH₂-CH₂-OCH₃)
- δ 3.55 (t, $J=4.7$ Hz, 2H, -O-CH₂-CH₂-OCH₃)
- δ 3.39 (s, 3H, -OCH₃)
- δ 2.44 (t, $J=2.4$ Hz, 1H, -C \equiv CH)
- ¹³C NMR (101 MHz, CDCl₃):
 - δ 79.8 (-C \equiv CH)
 - δ 74.8 (-C \equiv CH)
 - δ 71.2 (-O-CH₂-CH₂-OCH₃)
 - δ 69.1 (-O-CH₂-CH₂-OCH₃)
 - δ 59.0 (-OCH₃)
 - δ 58.5 (-O-CH₂-C \equiv CH)
- FT-IR (Neat, cm⁻¹):
 - ~3290 cm⁻¹ (Terminal Alkyne, \equiv C-H stretch)
 - ~2900 cm⁻¹ (Aliphatic C-H stretch)
 - ~2120 cm⁻¹ (Alkyne, C \equiv C stretch)
 - ~1100 cm⁻¹ (Ether, C-O stretch)

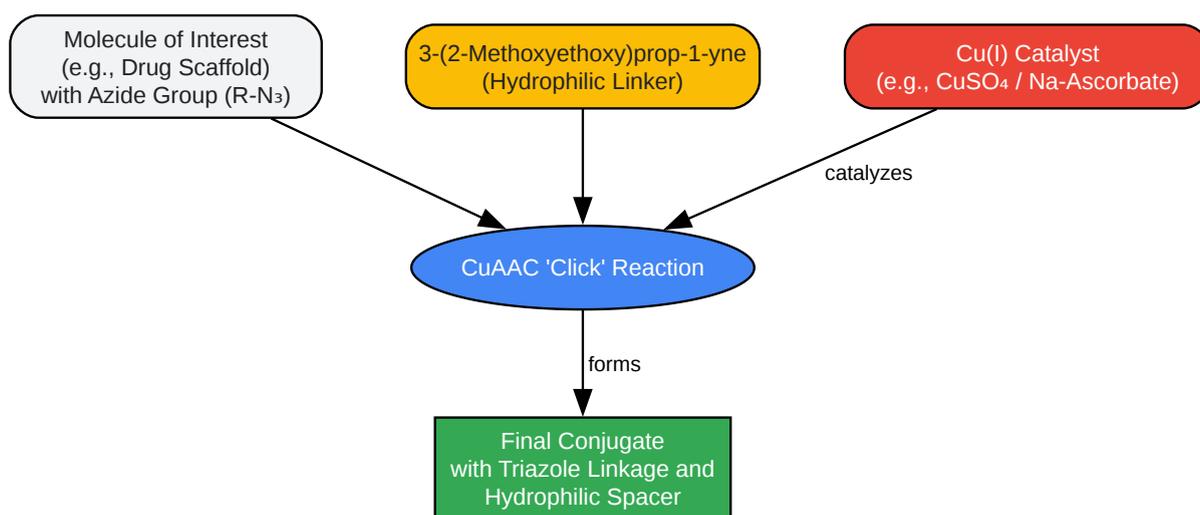
Applications in Drug Discovery and Bioconjugation

The primary utility of **3-(2-Methoxyethoxy)prop-1-yne** lies in its role as a bifunctional linker, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".^{[11][12]}

4.1. Role in Click Chemistry

The terminal alkyne group is a key participant in the CuAAC reaction, where it reacts with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates or for conjugating molecules to biological macromolecules.[13]

Diagram 2: Application in a Drug Discovery Workflow



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Caption: Use of the title compound in a typical CuAAC reaction.

4.2. Strategic Advantages in Medicinal Chemistry

- **Improved Physicochemical Properties:** The methoxyethoxy moiety acts as a short, non-immunogenic, hydrophilic spacer. Incorporating this linker can improve the aqueous solubility and reduce the aggregation of parent molecules, which are critical challenges in drug development.[1]
- **Combinatorial Library Synthesis:** The reliability of the click reaction allows for the rapid synthesis of large libraries of compounds for high-throughput screening. By reacting a common azide-containing core with a diverse set of alkynes (or vice versa), chemists can efficiently explore structure-activity relationships (SAR).[11]

- Bioconjugation: This linker can be used to attach small molecule drugs, imaging agents, or probes to larger biomolecules like proteins or antibodies. The hydrophilic spacer helps to preserve the native conformation and function of the biomolecule after conjugation.

Safety and Handling

3-(2-Methoxyethoxy)prop-1-yne is a flammable liquid and should be handled with appropriate precautions.

- GHS Pictograms: GHS02 (Flame)[4]
- Hazard Statements: H225: Highly flammable liquid and vapor.[4]
- Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4]
- Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. [4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a flame-retardant lab coat.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

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